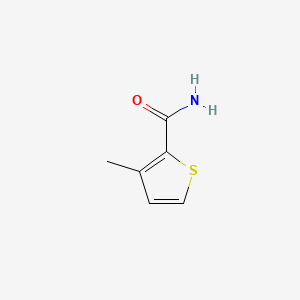

3-Méthylthiophène-2-carboxamide

Vue d'ensemble

Description

3-Methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antioxydante

3-Méthylthiophène-2-carboxamide : les dérivés ont été étudiés pour leur potentiel en tant qu'antioxydants. Ces composés ont montré une activité d'inhibition significative, certains dérivés présentant jusqu'à 62,0 % d'inhibition, ce qui est comparable à l'antioxydant de référence, l'acide ascorbique . Cela suggère qu'ils pourraient être utilisés pour neutraliser les radicaux libres, qui sont des composés nocifs qui peuvent causer des dommages cellulaires et contribuer à des maladies telles que le cancer.

Propriétés antibactériennes

La recherche a indiqué que les dérivés de This compound possèdent des propriétés antibactériennes contre les bactéries à Gram positif et à Gram négatif . Par exemple, une étude a révélé qu'un dérivé spécifique, 7b, a enregistré l'indice d'activité le plus élevé par rapport à l'ampicilline, avec des pourcentages de 83,3, 82,6, 64,0 et 86,9 % respectivement contre des agents pathogènes comme Staphylococcus aureus et Escherichia coli . Cela met en évidence son utilisation potentielle dans le développement de nouveaux agents antibactériens.

Docking moléculaire et conception de médicaments

Les dérivés de This compound ont été utilisés dans des études de docking moléculaire pour explorer les interactions avec diverses protéines . Il s'agit d'une étape cruciale dans la conception de médicaments, car elle permet de prédire comment un médicament se liera à une protéine cible, ce qui est essentiel pour son efficacité. Les résultats de ces études peuvent guider le développement de nouveaux médicaments avec des caractéristiques de liaison améliorées.

Études de théorie de la fonctionnelle de la densité (DFT)

Des études DFT ont été menées sur les dérivés de This compound pour comprendre leurs propriétés moléculaires et électroniques . Ces études sont importantes pour prédire comment ces composés se comporteront dans différents environnements chimiques, ce qui est une information précieuse pour diverses applications, notamment la science des matériaux et les produits pharmaceutiques.

Synthèse de nouveaux dérivés

La synthèse de nouveaux dérivés de This compound a été un domaine de recherche active . En substituant différents groupes à des positions spécifiques sur le cycle thiophène, les chercheurs peuvent créer une variété de composés avec des propriétés potentiellement uniques et bénéfiques pour diverses applications.

Étude SAR (Relation structure-activité)

Les études SAR consistent à comprendre la relation entre la structure chimique d'une molécule et son activité biologique . Pour les dérivés de This compound, ces études aident à identifier les modifications de la structure moléculaire qui peuvent améliorer ou réduire leurs activités biologiques, telles que les effets antioxydants ou antibactériens.

Exploration des activités biologiques

Au-delà des applications déjà mentionnées, les dérivés de This compound sont continuellement explorés pour une gamme d'activités biologiques . Cela comprend l'étude de leur potentiel en tant qu'agents anti-inflammatoires, composés antiviraux et leur rôle dans les voies de signalisation cellulaire.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various targets, such as the insulin receptor and insulin-like growth factor 1 receptor .

Mode of Action

It is known that similar compounds inhibit their targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene-based analogs are known to have a variety of biological effects, suggesting they may interact with multiple pathways .

Result of Action

Similar compounds have been shown to exhibit antioxidant and antibacterial activities .

Analyse Biochimique

Biochemical Properties

3-Methylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

3-Methylthiophene-2-carboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases, which are crucial for signal transduction pathways . Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of 3-Methylthiophene-2-carboxamide involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites . This binding can result in changes in gene expression, particularly those genes involved in inflammatory responses and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylthiophene-2-carboxamide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to 3-Methylthiophene-2-carboxamide can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3-Methylthiophene-2-carboxamide vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit protective effects against certain types of cellular damage . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage in these organs .

Metabolic Pathways

3-Methylthiophene-2-carboxamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules such as DNA and proteins . These interactions can result in changes in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Within cells and tissues, 3-Methylthiophene-2-carboxamide is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of 3-Methylthiophene-2-carboxamide is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and its subsequent biological effects .

Propriétés

IUPAC Name |

3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDTWJRYMXQXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343195 | |

| Record name | 3-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76655-99-7 | |

| Record name | 3-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What modifications to the 3-Methylthiophene-2-carboxamide structure have been explored for enhancing its biological activity?

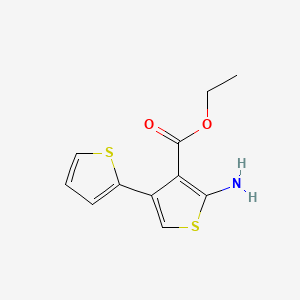

A1: Researchers have synthesized various derivatives of 3-Methylthiophene-2-carboxamide by introducing different heterocyclic rings at the carboxamide group. [] These modifications include incorporating pyrazole, thiazole, and 1,3,4-oxadiazole rings to the core structure. [] This strategy aims to investigate the impact of these structural changes on the compound's antimicrobial and antiviral activity.

Q2: What specific biological activities have been observed for 3-Methylthiophene-2-carboxamide derivatives?

A2: Studies have demonstrated promising antimicrobial activity for several 3-Methylthiophene-2-carboxamide derivatives against the bacterium Pseudomonas aeruginosa. [] Furthermore, some derivatives exhibited potent inhibitory effects against the hepatitis C virus (HCV) replication in vitro. [] Specifically, compounds containing the thiazole (7b) and 1,3,4-oxadiazole (11b) rings displayed the most potent anti-HCV activity. []

Q3: Has 3-Methylthiophene-2-carboxamide been utilized in the synthesis of other biologically relevant molecules?

A3: Yes, 3-Methylthiophene-2-carboxamide serves as a key starting material in the multi-step synthesis of N-(1,1-dimethyl-2-[4-(β-D-glucopyranosyl)oxy-2-methylphenyl]-2-oxoethyl)-3-methylthiophene-2-carboxamide (GPTC). [] GPTC is a metabolite of the fungicide isofetamid and its efficient synthesis is crucial for developing certified reference materials used in residue analysis within the food industry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)